molecular formula C14H22N4O4 B12663579 Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide CAS No. 70821-50-0

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide

Cat. No.: B12663579
CAS No.: 70821-50-0
M. Wt: 310.35 g/mol
InChI Key: BZPVVXCRPZQTAQ-UHFFFAOYSA-N
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Description

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide is a chemical compound with the molecular formula C12H20N4O4 It is known for its unique structure, which includes two pyrrolidine rings and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide typically involves the reaction of 2-methyl-5-oxopyrrolidine-1-acetic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted hydrazides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(1-methyl-5-oxopyrrolidine-2-aceto)hydrazide
  • 2-Methyl-5-oxo-1-pyrrolidineacetic acid hydrazide

Uniqueness

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Biological Activity

Bis(2-methyl-5-oxopyrrolidine-1-aceto)hydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Hydrazones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, hydrazone derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins.

Table 1: Anticancer Activity of Hydrazone Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Cu-complex of 2-acetylpyridineHEPG23–5Induces ROS and apoptosis
N′-(5-nitrothiophen-2-yl)methyleneMDA-MB-2310.73–2.38Inhibits cell migration and induces apoptosis
N′-(3,4-dichlorobenzylidene)OCUM-2MD388Inhibits proliferation in gastric carcinoma

The above table summarizes various hydrazone derivatives' anticancer activities, highlighting their IC50 values and mechanisms of action. Notably, compounds with structural similarities to this compound have shown promising results against several cancer types.

Antimicrobial Activity

In addition to anticancer effects, hydrazones are recognized for their antimicrobial properties. Studies have demonstrated that certain derivatives exhibit moderate antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Hydrazone Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
2-(5-substituted)-1-(diethylamino)E. coli11–20 μM
Benzaldehyde hydrazone derivativesS. aureus15 μg/mL
N′-(4-chlorobenzylidene)-hydrazonesC. albicans25 μg/mL

These findings indicate that this compound may also possess antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Study on Anticancer Mechanisms

A study conducted by Yang et al. (2024) explored the synthesis of various hydrazone derivatives and their effects on cancer cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell proliferation in HEPG2 and HCT116 cells through ROS-mediated apoptosis . The study emphasized the importance of structural modifications in enhancing anticancer activity.

Evaluation of Antimicrobial Properties

Another study focused on the antimicrobial potential of hydrazone derivatives against a range of bacterial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity against E. coli and S. aureus, suggesting that modifications in the hydrazone structure could lead to enhanced antimicrobial efficacy . This research supports the hypothesis that this compound may also demonstrate similar properties.

Properties

CAS No.

70821-50-0

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

2-(2-methyl-5-oxopyrrolidin-1-yl)-N'-[2-(2-methyl-5-oxopyrrolidin-1-yl)acetyl]acetohydrazide

InChI

InChI=1S/C14H22N4O4/c1-9-3-5-13(21)17(9)7-11(19)15-16-12(20)8-18-10(2)4-6-14(18)22/h9-10H,3-8H2,1-2H3,(H,15,19)(H,16,20)

InChI Key

BZPVVXCRPZQTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)N1CC(=O)NNC(=O)CN2C(CCC2=O)C

Origin of Product

United States

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